molecular formula C15H19ClN2O2 B12827937 N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride

N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride

Cat. No.: B12827937
M. Wt: 294.77 g/mol
InChI Key: OUFYGXWLXXAMFB-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a dimethoxybenzyl group and a methylamine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride typically involves the reaction of 2,4-dimethoxybenzyl chloride with N-methylpyridin-4-amine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the dimethoxybenzyl group can be replaced with other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dimethoxybenzylamine
  • N-(2,4-Dimethoxybenzyl)cyclopropanamine hydrochloride
  • N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide

Uniqueness

N-(2,4-Dimethoxybenzyl)-N-methylpyridin-4-amine hydrochloride stands out due to its unique combination of a pyridine ring and a dimethoxybenzyl group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-N-methylpyridin-4-amine;hydrochloride

InChI

InChI=1S/C15H18N2O2.ClH/c1-17(13-6-8-16-9-7-13)11-12-4-5-14(18-2)10-15(12)19-3;/h4-10H,11H2,1-3H3;1H

InChI Key

OUFYGXWLXXAMFB-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=C(C=C(C=C1)OC)OC)C2=CC=NC=C2.Cl

Origin of Product

United States

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